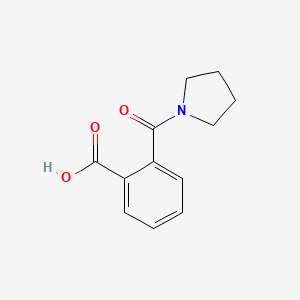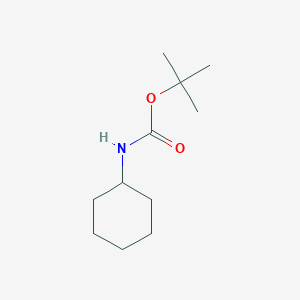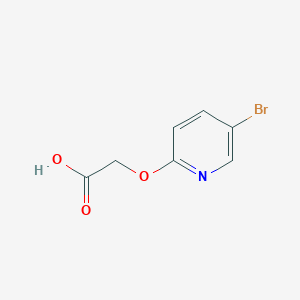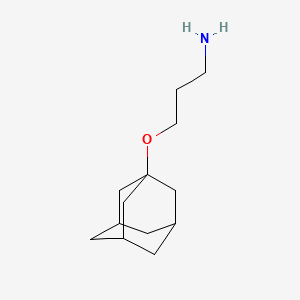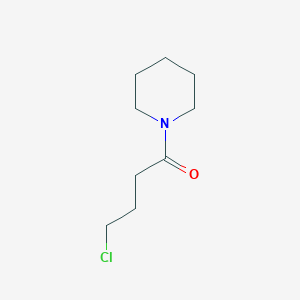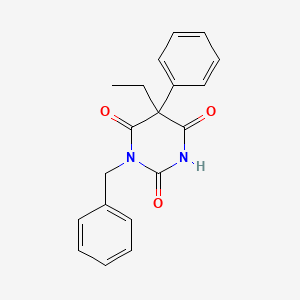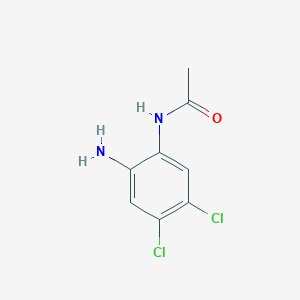
(2-ブロモエチル)シクロヘプタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromoethyl)cycloheptane, also known as BEC, is an organic compound with a molecular formula of C7H11Br. It is a cyclic alkyl bromide and is used in a variety of scientific research applications. BEC is a colorless liquid at room temperature and is insoluble in water. It is a useful reagent in organic synthesis and has been used in various scientific research applications.
科学的研究の応用
ビシクロ[4.1.1]オクタンの合成
(2-ブロモエチル)シクロヘプタン: は、ルイス酸触媒による[4+2]環化反応を通じてビシクロ[4.1.1]オクタン(BCOs)の合成に使用されます 。この方法では、ビシクロブタンとシリルジエノールエーテルの形式的な環状付加反応が関与し、BCOsが生成されます。BCOsは、その剛直な多環式骨格により、医薬品化学において重要な役割を果たしています。
有機合成における光触媒
この化合物は、光触媒反応、特にエネルギー移動(EnT)プロセスにおける前駆体として機能します 。これらの反応は、複雑な有機骨格の構築に役立ち、多くの場合、[2+2]環状付加反応を通じて行われます。これは、新しい医薬品や材料の開発における重要な要素です。
作用機序
Target of Action
It is a derivative of cycloheptane, which is a cycloalkane . Cycloalkanes are known to interact with various biological targets, but the specific targets for (2-Bromoethyl)cycloheptane remain to be identified.
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in (2-Bromoethyl)cycloheptane could potentially make it reactive towards biological nucleophiles, leading to various biochemical reactions .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (2-Bromoethyl)cycloheptane are not well-studied. These properties are crucial for understanding the bioavailability of a compound. Future studies could use tools like ADMETlab 2.0 to predict these properties for (2-Bromoethyl)cycloheptane.
Result of Action
Brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
(2-Bromoethyl)cycloheptane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions can vary, with (2-Bromoethyl)cycloheptane potentially inhibiting or modifying the activity of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of (2-Bromoethyl)cycloheptane on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Bromoethyl)cycloheptane may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (2-Bromoethyl)cycloheptane exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, (2-Bromoethyl)cycloheptane may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromoethyl)cycloheptane can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Bromoethyl)cycloheptane can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Additionally, prolonged exposure to (2-Bromoethyl)cycloheptane can result in adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of (2-Bromoethyl)cycloheptane vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of (2-Bromoethyl)cycloheptane may result in toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where specific dosages are required to elicit particular biological responses .
Metabolic Pathways
(2-Bromoethyl)cycloheptane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modifying the activity of key enzymes, leading to changes in the levels of metabolites. For instance, (2-Bromoethyl)cycloheptane may influence the citric acid cycle by altering the activity of enzymes involved in this pathway, thereby affecting the production of energy and other metabolic intermediates .
Transport and Distribution
The transport and distribution of (2-Bromoethyl)cycloheptane within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, (2-Bromoethyl)cycloheptane may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of (2-Bromoethyl)cycloheptane is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (2-Bromoethyl)cycloheptane may be localized to the mitochondria, where it can affect mitochondrial function and energy production .
特性
IUPAC Name |
2-bromoethylcycloheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUUIKFHYDTGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945233 |
Source


|
| Record name | (2-Bromoethyl)cycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22579-30-2 |
Source


|
| Record name | NSC18972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromoethyl)cycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

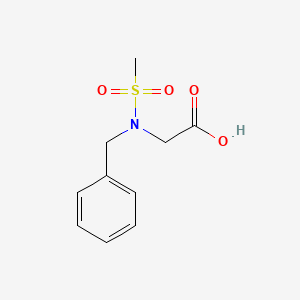
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
